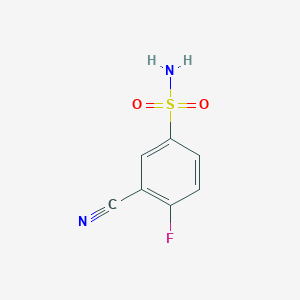

3-Cyano-4-fluorobenzenesulfonamide

CAS No.: 928139-30-4

Cat. No.: VC2539119

Molecular Formula: C7H5FN2O2S

Molecular Weight: 200.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 928139-30-4 |

|---|---|

| Molecular Formula | C7H5FN2O2S |

| Molecular Weight | 200.19 g/mol |

| IUPAC Name | 3-cyano-4-fluorobenzenesulfonamide |

| Standard InChI | InChI=1S/C7H5FN2O2S/c8-7-2-1-6(13(10,11)12)3-5(7)4-9/h1-3H,(H2,10,11,12) |

| Standard InChI Key | HVKUPIBRYPDOBG-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1S(=O)(=O)N)C#N)F |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)N)C#N)F |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure features a benzene ring with three substituents:

-

Cyano group at position 3 (meta to the sulfonamide group).

-

Fluorine atom at position 4 (para to the sulfonamide group).

-

Sulfonamide group at position 1 (ortho to fluorine).

This spatial arrangement influences its electronic properties, solubility, and reactivity. The sulfonamide group enhances hydrogen-bonding capacity, while the electron-withdrawing cyano and fluorine groups modulate the aromatic ring’s electron density.

Key Structural Features

Physical and Spectral Properties

The compound’s physicochemical properties are critical for its handling and application in research:

-

Stability: Stable under standard laboratory conditions but sensitive to strong oxidizing agents.

-

Solubility: Low solubility in polar solvents (e.g., water) due to the hydrophobic fluorine and cyano groups.

-

Storage: Recommended to be stored in a cool, dry place to prevent degradation .

Synthesis and Production

General Synthetic Strategies

While specific industrial protocols are proprietary, the synthesis of 3-cyano-4-fluorobenzenesulfonamide typically involves multi-step reactions:

-

Fluorobenzene Functionalization: Introduction of the sulfonamide group via sulfonation of 4-fluoroaniline.

-

Cyanation: Conversion of a nitro or amino intermediate to the cyano group using reagents like CuCN or via Sandmeyer-type reactions.

Key Reaction Types

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Sulfonation | SO₃/H₂SO₄, HNO₃ (catalyst) | Formation of sulfonamide group |

| Cyanation | CuCN, Pd/C, or NaCN | Introduction of -C≡N substituent |

Industrial Production Considerations

Large-scale synthesis prioritizes cost efficiency and environmental safety:

-

Continuous Flow Systems: Minimize reaction times and improve yield.

-

Catalyst Recycling: Use of palladium or copper catalysts in cyanation steps.

-

Purification: Crystallization or chromatography to achieve >95% purity .

Physicochemical Properties and Analytical Data

Spectroscopic and Chromatographic Properties

The compound’s analytical profile is essential for quality control:

Stability and Degradation Pathways

-

Thermal Degradation: Decomposition above 200°C, releasing SO₂ and HCN.

-

Photodegradation: Potential cleavage of the sulfonamide bond under UV light.

Comparative Analysis with Structural Analogues

| Compound | Structural Differences | Key Properties |

|---|---|---|

| 3-Cyano-N-ethyl-4-fluorobenzenesulfonamide (EVT-13657897) | Ethyl substitution on amine | Enhanced solubility; altered binding affinity |

| 4-Cyano-3-fluorobenzenesulfonamide | Cyano group at position 4 | Different electronic distribution |

| 3-Fluoro-4-cyanobenzenesulfonamide | Fluorine at position 3 | Altered regioselectivity in reactions |

Research Applications and Industrial Uses

Role in Organic Synthesis

As a building block, this compound is used to:

-

Prepare Heterocycles: Cyclization reactions to form pyrazoles or thiazoles.

-

Synthesize Polymers: Incorporation into fluorinated polyamides or sulfonamide-based polymers.

Pharmaceutical Intermediates

The sulfonamide core is a scaffold in drug development:

-

Antihypertensives: ACE inhibitors or angiotensin II receptor blockers.

-

Anticancer Agents: Tyrosine kinase inhibitors.

| Hazard Class | Description |

|---|---|

| Not Hazardous | Non-corrosive, non-flammable, non-toxic |

| Storage | Cool, dry place; avoid moisture |

| Disposal | Incineration in accordance with regulations |

Regulatory Compliance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume